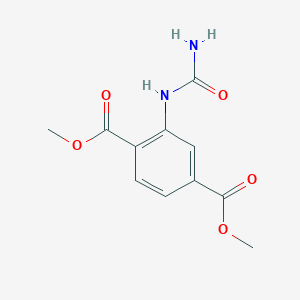

Dimethyl 2-ureidoterephthalate

Cat. No. B1455024

Key on ui cas rn:

956100-56-4

M. Wt: 252.22 g/mol

InChI Key: CLKQRKIWGOYDPK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07998978B2

Procedure details

To a 1 L flask charged with 2-aminoterephthalic acid dimethyl ester (29.4 g, 141 mmol) was added AcOH (160 mL) and the suspension heated to 60° C. until a solution was formed. A solution of potassium cyanate (23.4 g, 288 mmol) in water (50 mL) was then added to the stirred solution at 60° C. Effervescence was seen and a white ppt crashed out immediately, hindering stirring. AcOH was added (70 mL) to aid stirring and the suspension was stirred at 75° C. for 7 hrs. Another 1 eq of cyanate added portion wise (dry). More effervescence was seen and the reaction left for 16 hours at 70° C. The reaction was cooled to 0° C. and the product ppt was filtered off, the flask washed with water to get all product out. The material was washed with water (150 mL) and air dried o/n under vacuum. The crude product was suspended in MeOH (300 mL) and stirred under reflux for 1 hour. The suspension was cooled to room temperature and filtered. The product was washed with cold MeOH (300 mL) and ether and dried in vacuo to afford the title compound as a white solid, 31.5 g, 89%. 1H NMR (400 MHz, DMSO-D6) □ ppm 9.71 (1H, s) 8.97 (1H, s) 7.98 (1H, d, J=8.08 Hz) 7.46-7.57 (1H, m) 6.73 (2H, s) 3.88 (6H, s).

Name

potassium cyanate

Quantity

23.4 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH2:14].CC(O)=O.[O-:20][C:21]#[N:22].[K+].[O-]C#N>O>[NH2:22][C:21]([NH:14][C:5]1[CH:6]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:12]=[CH:13][C:4]=1[C:3]([O:2][CH3:1])=[O:15])=[O:20] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29.4 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=C(C=C(C(=O)OC)C=C1)N)=O

|

Step Two

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

Step Three

|

Name

|

potassium cyanate

|

|

Quantity

|

23.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[K+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

hindering stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to aid stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred at 75° C. for 7 hrs

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product ppt was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

the flask washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get all product out

|

WASH

|

Type

|

WASH

|

|

Details

|

The material was washed with water (150 mL) and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried o/n under vacuum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed with cold MeOH (300 mL) and ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |